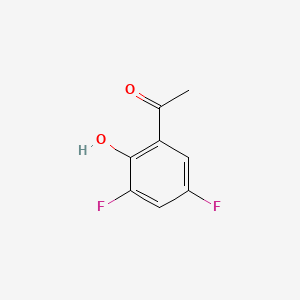

1-(3,5-Difluoro-2-hydroxyphenyl)ethanone

描述

Significance and Research Landscape of Fluorinated Acetophenones

The introduction of fluorine into organic molecules is a pivotal strategy in modern medicinal chemistry, and fluorinated acetophenones are a prime example of this principle in action. chemxyne.comnih.gov Fluorine, with its high electronegativity and small size, can significantly alter the physicochemical and pharmacological properties of a parent compound. chemxyne.com This strategic substitution can lead to enhanced metabolic stability, improved membrane permeability, and stronger binding affinity to target proteins. chemxyne.comnih.gov Consequently, fluorinated compounds are integral to the development of pharmaceuticals, with over 20% of all commercialized drugs containing at least one fluorine atom. nih.gov

Fluorinated acetophenones serve as versatile intermediates in the synthesis of these advanced therapeutic agents. ontosight.ai The presence of the fluorine atom can influence the molecule's conformational preferences, an aspect that is crucial for designing new bioactive compounds and drugs. nih.gov Researchers investigate these structural features using tools like NMR spectroscopy to understand how fluorination impacts the molecule's shape and interaction with biological targets. nih.gov The development of efficient and selective methods for the direct fluorination of acetophenone (B1666503) derivatives is an active area of research in organic chemistry, aiming to provide safer and more accessible routes to these valuable chemical building blocks. acs.orgnih.gov

Table 2: Effects of Fluorine Substitution in Medicinal Chemistry

| Property Affected | Consequence of Fluorination |

|---|---|

| Metabolic Stability | Enhanced resistance to metabolic degradation, increasing drug half-life. chemxyne.comontosight.ai |

| Binding Affinity | Can increase the binding affinity to target enzymes or receptors. chemxyne.com |

| Lipophilicity & Permeability | Increases lipophilicity, which can improve absorption and transport across biological membranes. chemxyne.com |

| Pharmacokinetics | Unique pharmacokinetic and pharmacodynamic properties can lead to enhanced drug efficacy and bioavailability. ontosight.ai |

| Acidity/Basicity | Can alter the pKa of nearby functional groups, affecting ionization and solubility. chemxyne.com |

Historical Context of 2-Hydroxyacetophenone (B1195853) Derivatives in Organic Synthesis and Medicinal Chemistry

The 2-hydroxyacetophenone scaffold has long been recognized as a cornerstone in organic synthesis and a privileged structure in medicinal chemistry. guidechem.comgoogle.com Historically, these compounds are crucial intermediates, most notably in the synthesis of flavonoids, chalcones, and their derivatives. innovareacademics.ininnovareacademics.in These classes of compounds are renowned for their wide spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. innovareacademics.in

The Claisen-Schmidt condensation, a classic reaction between a 2-hydroxyacetophenone and an aromatic aldehyde, is a fundamental method for producing chalcones, which can then be cyclized to form flavones. innovareacademics.in Another historically significant method for synthesizing 2-hydroxyacetophenones is the Fries rearrangement, where a phenyl acetate (B1210297) is rearranged under acidic conditions. guidechem.com While effective, traditional methods often require harsh conditions. guidechem.com

Contemporary research focuses on developing more efficient and environmentally friendly synthetic routes. This includes the use of microwave-assisted synthesis to improve yields of the Fries rearrangement and the exploration of biocatalytic methods using engineered enzymes for facile and sustainable production. guidechem.comnih.gov Furthermore, 2-hydroxyacetophenone derivatives are used to synthesize other bioactive molecules, such as hydrazones, which have demonstrated a range of pharmaceutical activities and are used as analytical agents for metal detection. chemicalbook.comresearchgate.net The enduring importance of this structural motif is evident in its continued use as a starting material for discovering new therapeutic agents. innovareacademics.in

Table 3: Bioactive Compounds Derived from 2-Hydroxyacetophenone

| Derivative Class | Synthetic Precursor | Associated Biological Activities |

|---|---|---|

| Chalcones | Reaction with aromatic aldehydes. innovareacademics.ininnovareacademics.in | Anti-inflammatory, Antimicrobial, Anticancer, Antioxidant. innovareacademics.in |

| Flavones | Cyclization of chalcones. innovareacademics.ininnovareacademics.in | Anti-inflammatory, Anticancer, Anxiolytic, Antioxidant. innovareacademics.in |

| Hydrazones | Reaction with hydrazines. researchgate.net | Antimicrobial, Anti-tubercular, Anticonvulsant, Anti-inflammatory. researchgate.net |

| Metal Complexes | Used as ligands for metal ions. chemicalbook.com | Corrosion inhibition, potential therapeutic applications. chemicalbook.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(3,5-difluoro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-4(11)6-2-5(9)3-7(10)8(6)12/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCDJUVXLLXTCFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371738 | |

| Record name | 1-(3,5-difluoro-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140675-42-9 | |

| Record name | 1-(3,5-difluoro-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',5'-Difluoro-2'-hydroxyacetophenone 98% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 1 3,5 Difluoro 2 Hydroxyphenyl Ethanone

Established Synthetic Routes to 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone

The synthesis of this compound can be approached through several established chemical transformations. These routes primarily involve the strategic introduction and rearrangement of functional groups on a difluorinated aromatic core.

Strategies Involving Fries Rearrangement of Phenolic Esters

The Fries rearrangement is a classic and widely utilized method for the synthesis of hydroxyaryl ketones from phenolic esters. sigmaaldrich.comwikipedia.orgorganic-chemistry.orgnih.gov This reaction typically involves the treatment of a phenolic ester with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which promotes the migration of the acyl group from the phenolic oxygen to the aromatic ring. sigmaaldrich.comwikipedia.orgorganic-chemistry.orgnih.gov The regioselectivity of the Fries rearrangement, yielding either the ortho or para isomer, is influenced by factors such as temperature and the solvent used. wikipedia.orgnih.gov

In the context of synthesizing this compound, the logical precursor for a Fries rearrangement would be 2,6-difluorophenyl acetate (B1210297). The reaction proceeds via the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution onto the electron-rich aromatic ring. Higher temperatures generally favor the formation of the ortho product, which is the desired isomer in this case. wikipedia.org The stability of the ortho product is often attributed to the formation of a chelate between the aluminum catalyst and the resulting hydroxyl and carbonyl groups.

Table 1: Reaction Parameters for Fries Rearrangement

| Parameter | Influence on Fries Rearrangement |

| Catalyst | Lewis acids (e.g., AlCl₃, BF₃, TiCl₄) or Brønsted acids (e.g., HF, methanesulfonic acid) are commonly used to promote the acyl group migration. sigmaaldrich.comorganic-chemistry.org |

| Temperature | Higher temperatures generally favor the formation of the ortho-isomer, while lower temperatures tend to yield the para-isomer. wikipedia.org |

| Solvent | Non-polar solvents often favor the ortho product, whereas polar solvents can increase the proportion of the para product. lscollege.ac.in |

Approaches Utilizing Halogenated Acetophenone (B1666503) Precursors

An alternative synthetic strategy involves starting with a halogenated acetophenone and subsequently introducing the hydroxyl group. One plausible approach is through directed ortho-metalation (DoM). organic-chemistry.orgwikipedia.orgbaranlab.org This technique utilizes a directing group to facilitate the deprotonation of the aromatic ring at the position ortho to it, followed by quenching with an electrophile.

In this scenario, a precursor such as 1-(2,6-difluorophenyl)ethanone could potentially be used. While the acetyl group itself is not a strong directing group, the fluorine atoms can influence the acidity of the adjacent protons. The use of a strong base, such as an organolithium reagent, could lead to the formation of an aryllithium intermediate, which can then be reacted with an oxygenating agent to introduce the hydroxyl group.

Another potential route starting from a more highly halogenated precursor, such as 1-(2,3,5-trifluorophenyl)ethanone, could involve a nucleophilic aromatic substitution (SNAr) reaction. In this case, a nucleophile, such as hydroxide (B78521), would displace one of the fluorine atoms. The success of this approach depends on the relative activation of the different fluorine atoms by the acetyl group.

Direct and Indirect Hydroxylation Pathways

The direct hydroxylation of a difluorinated acetophenone precursor is a challenging yet potentially efficient route. Such methods often involve the use of powerful oxidizing agents and may suffer from a lack of regioselectivity. Indirect methods, where a functional group is first introduced and then converted to a hydroxyl group, can offer better control.

One indirect approach could involve the introduction of a nitro group, followed by reduction to an amine and subsequent diazotization and hydrolysis to the phenol (B47542). However, the directing effects of the existing substituents would need to be carefully considered to achieve the desired regiochemistry.

Novel Synthetic Approaches and Catalyst Development

Research into the synthesis of hydroxyaryl ketones continues to evolve, with a focus on developing more efficient, selective, and environmentally benign methods. For the Fries rearrangement, several alternative catalysts to the traditional aluminum chloride have been investigated. These include other Lewis acids like titanium tetrachloride (TiCl₄) and zinc powder, as well as strong Brønsted acids such as methanesulfonic acid. organic-chemistry.org

The photo-Fries rearrangement is another notable alternative that proceeds via a radical mechanism initiated by UV light, and it can be performed without a catalyst. sigmaaldrich.comwikipedia.org While this method often results in lower yields for commercial production, it can be a useful tool in laboratory-scale synthesis and for substrates that are sensitive to strong Lewis acids. wikipedia.org

The anionic Fries rearrangement, a variant of the directed ortho-metalation, involves the use of a strong base to generate an ortho-lithiated species from a phenolic ester, which then rearranges to the ortho-acyl phenol upon warming. youtube.com

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being applied to organic synthesis to reduce the environmental impact of chemical processes. In the context of the Fries rearrangement, efforts have been made to replace hazardous and corrosive catalysts like aluminum chloride with more environmentally friendly alternatives. jocpr.com

Solid acid catalysts, such as zeolites and clays, have been explored, although they can sometimes be deactivated. organic-chemistry.org The use of p-toluenesulfonic acid (PTSA) has been reported as a biodegradable and efficient catalyst for the Fries rearrangement. baranlab.org

Microwave-assisted organic synthesis is another green chemistry approach that can significantly reduce reaction times and improve energy efficiency. jocpr.comccsenet.org The application of microwave irradiation to the Fries rearrangement of various phenyl acetates has been shown to accelerate the reaction. ccsenet.org

Mechanistic Studies of this compound Formation Reactions

The mechanism of the Fries rearrangement has been the subject of extensive study, and it is generally accepted to proceed through the formation of an acylium carbocation intermediate. wikipedia.orgbyjus.com The initial step involves the coordination of the Lewis acid to the carbonyl oxygen of the ester, which is a better Lewis base than the phenolic oxygen. byjus.com This coordination polarizes the ester bond, leading to its cleavage and the formation of the acylium ion. This electrophile then attacks the aromatic ring in a manner characteristic of a Friedel-Crafts acylation.

The regioselectivity of the reaction is a key aspect of its mechanism. The preference for ortho substitution at higher temperatures is often explained by the thermodynamic stability of the bidentate chelate formed between the Lewis acid and the ortho-hydroxyacetophenone product. wikipedia.org Crossover experiments, where two different phenolic esters are reacted together, have provided evidence for both intramolecular and intermolecular pathways for the acyl group migration. lscollege.ac.in

Advanced Molecular Structure and Intermolecular Interactions of 1 3,5 Difluoro 2 Hydroxyphenyl Ethanone

Crystal Structure Analysis and Polymorphism Studies

A definitive understanding of the three-dimensional arrangement of molecules in the solid state is paramount for predicting and controlling the physical properties of a crystalline material.

X-ray Diffraction and Single Crystal Structure Determination

As of the latest literature surveys, a single crystal X-ray diffraction structure for 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone has not been deposited in the Cambridge Structural Database (CSD). The CSD is the world's repository for small-molecule organic and metal-organic crystal structures. The absence of a deposited structure means that definitive experimental data on its crystal system, space group, and precise atomic coordinates are not publicly available.

However, based on analyses of similar compounds, such as other substituted acetophenones, it is anticipated that the molecule would crystallize in a common space group, with molecular packing influenced by a combination of hydrogen bonding and other intermolecular forces. A hypothetical representation of its crystallographic data is presented in Table 1 for illustrative purposes, based on common parameters for related small organic molecules.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C8H6F2O2 |

| Formula Weight | 172.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | ~8-12 |

| b (Å) | ~5-9 |

| c (Å) | ~10-15 |

| β (°) | ~95-105 |

| Volume (Å3) | ~900-1200 |

| Z | 4 |

Conformational Analysis in the Solid State

In the absence of direct experimental data for this compound, its solid-state conformation can be inferred from studies of related 2'-hydroxyacetophenone (B8834) derivatives. The most stable conformer of 2'-hydroxyacetophenone is characterized by a planar Cs symmetry, where a strong intramolecular hydrogen bond exists between the acetyl oxygen and the hydroxyl hydrogen. Computational studies on various conformers of 2'-hydroxyacetophenone reveal that the global minimum energy conformation is one that facilitates this hydrogen bond, with other conformers lying at significantly higher energies.

For this compound, the presence of the ortho-hydroxyl group relative to the acetyl group strongly suggests a similar planar conformation stabilized by an intramolecular hydrogen bond. The acetyl group is likely to be coplanar with the phenyl ring to maximize conjugation. The fluorine substituents are not expected to induce significant deviation from this planarity.

Intramolecular Hydrogen Bonding Networks Involving the Hydroxyl Group (e.g., O—H⋯O interactions)

A defining feature of 2'-hydroxyacetophenones is the presence of a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the acetyl group. This interaction forms a stable six-membered ring, significantly influencing the molecule's conformation and chemical properties. This type of hydrogen bond is often referred to as a resonance-assisted hydrogen bond (RAHB), where the bond strength is enhanced by π-electron delocalization within the chelate ring.

Studies on analogous compounds have shown that this O—H⋯O hydrogen bond is robust. The typical O⋯O distance in such interactions is in the range of 2.5 to 2.6 Å. The presence of electron-withdrawing groups on the phenyl ring, such as fluorine atoms, can modulate the strength of this hydrogen bond by influencing the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen.

Intermolecular Interactions and Supramolecular Assembly in Crystalline Forms (e.g., C—H⋯O interactions)

While the intramolecular hydrogen bond is a dominant feature, the supramolecular assembly in the crystalline state of this compound would be governed by weaker intermolecular interactions. In many acetophenone (B1666503) derivatives, C—H⋯O interactions play a crucial role in the formation of the crystal lattice. These interactions involve hydrogen atoms from the methyl group or the aromatic ring acting as donors to the carbonyl oxygen of neighboring molecules, leading to the formation of chains or more complex three-dimensional networks.

The presence of fluorine atoms introduces the possibility of other weak interactions, such as C—H⋯F and F⋯F contacts, which can further influence the crystal packing. The interplay between these various weak interactions would determine the final supramolecular architecture.

Influence of Fluorine and Hydroxyl Substituents on Electronic Structure and Aromaticity

The fluorine and hydroxyl substituents have a profound impact on the electronic structure of the aromatic ring. Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect can decrease the electron density of the aromatic ring. Conversely, the hydroxyl group is an electron-donating group through resonance (+R effect).

The combined effects of these substituents modulate the reactivity and aromaticity of the phenyl ring. The electron-withdrawing nature of the fluorine atoms can lower the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can, in turn, affect the molecule's photophysical properties and its propensity to engage in intermolecular charge-transfer interactions. The concept of "fluoromaticity" suggests that fluorine substitution can, in some cases, enhance the aromatic character and thermal stability of the ring system.

Stereochemical Considerations and Chiral Derivatization (if applicable)

This compound is an achiral molecule as it possesses a plane of symmetry. Therefore, stereochemical considerations such as enantiomerism or diastereomerism are not applicable to the parent compound.

However, the acetyl group provides a reactive handle for the synthesis of chiral derivatives. For instance, reduction of the ketone can lead to a chiral secondary alcohol. Furthermore, the hydroxyl group and the ketone can be used to form chiral Schiff bases or other derivatives through reactions with chiral amines or other reagents. Such chiral derivatization is a common strategy in the development of asymmetric catalysts and chiral ligands for coordination chemistry.

Spectroscopic Characterization Techniques for 1 3,5 Difluoro 2 Hydroxyphenyl Ethanone and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei. For a molecule like 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone, which contains ¹H, ¹³C, and ¹⁹F nuclei, multinuclear NMR experiments offer a comprehensive picture of the molecular structure.

In the ¹H NMR spectrum of this compound, the signals can be assigned based on expected chemical shifts, multiplicities, and coupling constants. The aromatic region is of particular interest, featuring two protons. The proton at the C4 position (H-4) and the proton at the C6 position (H-6) are in different chemical environments due to their proximity to the fluorine and hydroxyl groups.

A key feature in the spectrum is the downfield signal corresponding to the hydroxyl proton (-OH), typically observed as a broad singlet. Its chemical shift is highly dependent on solvent and concentration but is often found at a high delta (δ) value due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. The methyl protons of the acetyl group (-CH₃) will appear as a singlet further upfield, deshielded by the carbonyl group.

The aromatic protons, H-4 and H-6, will appear as complex multiplets due to coupling with each other and with the fluorine atoms. Specifically, H-4 will be coupled to the fluorine at C3 (³JH-F, ortho coupling) and the fluorine at C5 (⁵JH-F, para coupling). Similarly, H-6 will be coupled to the fluorine at C5 (³JH-F) and the fluorine at C3 (⁵JH-F). This results in characteristic splitting patterns that can be complex to interpret without advanced techniques.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -OH | ~12-13 | Singlet (broad) | - |

| H-6 | ~7.2-7.4 | Doublet of Doublets of Doublets (ddd) | ³JH6-F5 ≈ 8-10, ⁴JH6-H4 ≈ 2-3, ⁵JH6-F3 ≈ 1-2 |

| H-4 | ~6.9-7.1 | Doublet of Doublets of Doublets (ddd) | ³JH4-F3 ≈ 8-10, ⁴JH4-H6 ≈ 2-3, ⁵JH4-F5 ≈ 1-2 |

| -CH₃ | ~2.6 | Singlet | - |

The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. For this compound, eight distinct signals are expected. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield. The carbon of the methyl group (-CH₃) will be the most shielded, appearing furthest upfield.

The six aromatic carbons will have their chemical shifts influenced by the attached substituents (-OH, -COCH₃, -F). The carbons directly bonded to fluorine (C-3 and C-5) will appear as doublets due to one-bond carbon-fluorine coupling (¹JC-F), which is typically very large. The other aromatic carbons will also exhibit smaller couplings to the fluorine atoms (²JC-F, ³JC-F, etc.), further aiding in their assignment. The quaternary carbons (C-1, C-2, C-3, C-5) are those not directly attached to any protons and can be identified using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C=O | ~200-205 | Triplet (t) | ³JC-F ≈ 4-6 |

| C-5 | ~160-165 | Doublet of Doublets (dd) | ¹JC5-F5 ≈ 240-250, ³JC5-F3 ≈ 10-15 |

| C-3 | ~155-160 | Doublet of Doublets (dd) | ¹JC3-F3 ≈ 240-250, ³JC3-F5 ≈ 10-15 |

| C-2 | ~140-145 | Triplet (t) | ²JC2-F ≈ 10-15 |

| C-1 | ~115-120 | Triplet (t) | ²JC1-F ≈ 20-25 |

| C-6 | ~110-115 | Doublet (d) | ²JC6-F5 ≈ 20-25 |

| C-4 | ~105-110 | Doublet (d) | ²JC4-F3 ≈ 20-25 |

| -CH₃ | ~25-30 | Singlet (s) | - |

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. semanticscholar.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, sharp signals with a wide chemical shift range are typically observed, making it easy to distinguish between different fluorine environments. semanticscholar.org In this compound, the two fluorine atoms (at C-3 and C-5) are in non-equivalent environments.

The chemical shifts will be influenced by the neighboring hydroxyl and acetyl groups. Both fluorine signals will appear as multiplets due to coupling with each other (⁴JF-F) and with the aromatic protons (H-4 and H-6). This provides valuable structural information and confirms the substitution pattern on the aromatic ring.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and elucidating the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. fishersci.ca For this compound, a cross-peak between H-4 and H-6 would confirm their through-bond coupling.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons they are directly attached to. fishersci.ca This would definitively link the ¹H signals for H-4, H-6, and the -CH₃ protons to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. fishersci.ca For instance, the methyl protons (-CH₃) would show a correlation to the carbonyl carbon (C=O) and the aromatic carbon C-1. The hydroxyl proton could show a correlation to C-1, C-2, and C-3, confirming the intramolecular hydrogen bonding and substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and is used to identify the functional groups present.

The FTIR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group, which is involved in strong intramolecular hydrogen bonding. The carbonyl (C=O) stretching vibration will appear as a strong, sharp peak, likely shifted to a lower wavenumber (around 1620-1640 cm⁻¹) due to conjugation with the aromatic ring and the intramolecular hydrogen bond.

The C-F stretching vibrations will produce strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

Table 3: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Phenolic -OH (H-bonded) | 2500-3300 | Strong, Broad |

| C=O Stretch | Ketone (conjugated, H-bonded) | 1620-1640 | Strong |

| C=C Stretch | Aromatic Ring | 1400-1600 | Medium-Strong |

| C-F Stretch | Aryl Fluoride | 1100-1300 | Strong |

| C-H Stretch | Aromatic | 3000-3100 | Medium-Weak |

| C-H Stretch | Methyl (-CH₃) | 2850-3000 | Medium-Weak |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule. When monochromatic light interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). This frequency shift, known as the Raman shift, corresponds to the energy of specific molecular vibrations. For this compound, Raman spectroscopy can identify and characterize the vibrations of its key functional groups.

The Raman spectrum of this compound is expected to show characteristic peaks corresponding to the vibrations of the carbonyl group (C=O), the hydroxyl group (O-H), the carbon-fluorine bonds (C-F), and the aromatic ring. By analogy with similar phenolic and flavonoid compounds, the most intense bands are typically associated with the C=O stretching and the in-plane ring stretching vibrations. researchgate.net

Key Expected Vibrational Modes:

C=O Stretching: The carbonyl group stretch is a strong Raman scatterer and is expected to appear in the 1640-1680 cm⁻¹ region. Intramolecular hydrogen bonding between the ortho-hydroxyl group and the carbonyl oxygen can lower this frequency compared to un-bonded acetophenones.

Aromatic C=C Stretching: The phenyl ring vibrations typically produce a series of bands in the 1400-1620 cm⁻¹ region.

C-F Stretching: The carbon-fluorine stretching vibrations are expected in the 1100-1300 cm⁻¹ range.

O-H Bending: In-plane bending of the hydroxyl group can be observed, often coupled with other modes. The O-H stretching vibration, typically seen around 3200-3600 cm⁻¹ in infrared spectra, is often a weak and broad signal in Raman spectra.

CH₃ Deformations: Vibrations associated with the methyl group of the ethanone (B97240) moiety, such as symmetric and asymmetric deformations, appear in the 1350-1470 cm⁻¹ region.

Vibrational Mode Analysis and Potential Energy Distributions (PED)

While Raman and infrared spectroscopy provide the frequencies of molecular vibrations, assigning these frequencies to specific atomic motions can be complex, especially in molecules with low symmetry where vibrations are often coupled. Vibrational mode analysis, typically performed using computational methods like Density Functional Theory (DFT), is essential for an accurate and detailed assignment of the experimental spectrum.

Potential Energy Distribution (PED) analysis is a computational tool that quantifies the contribution of individual internal coordinates (such as bond stretching or angle bending) to each calculated vibrational mode. nih.gov This allows for an unambiguous assignment of spectral bands. For example, a band at 1650 cm⁻¹ might be described by a PED of 85% C=O stretch, 10% C=C stretch, and 5% C-C stretch, confirming it is predominantly a carbonyl vibration but with some coupling to the aromatic ring. jetir.org Such analysis is crucial for distinguishing between the various C=C and C-H vibrations of the phenyl ring and for understanding how the difluoro and hydroxyl substitutions influence the vibrational landscape of the parent acetophenone (B1666503) structure. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This accuracy allows for the determination of a molecule's elemental formula. For this compound (C₈H₆F₂O₂), the theoretical exact mass of the neutral molecule is 172.0336 u. Using a soft ionization technique like electrospray ionization (ESI), the compound would typically be observed as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ in positive and negative ion modes, respectively.

[M+H]⁺ (Positive Ion Mode): C₈H₇F₂O₂⁺, Theoretical m/z = 173.0414

[M-H]⁻ (Negative Ion Mode): C₈H₅F₂O₂⁻, Theoretical m/z = 171.0258

An experimental HRMS measurement matching one of these theoretical values to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental composition. rsc.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is used to probe molecular structure by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and the location of its functional groups. For the protonated molecule of this compound ([M+H]⁺, m/z 173.04), characteristic fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): This is a common fragmentation for acetophenones, although less favored for even-electron precursor ions.

Loss of ketene (B1206846) (CH₂=C=O): A neutral loss of 42.01 Da to yield a fragment ion corresponding to the difluorophenol cation.

Loss of the acetyl group (•COCH₃): Cleavage of the bond between the carbonyl carbon and the aromatic ring.

Formation of the acylium ion: Loss of the difluorohydroxyphenyl ring to produce the CH₃CO⁺ ion at m/z 43.0184.

In negative ion mode, fragmentation of the deprotonated molecule ([M-H]⁻, m/z 171.03) would likely be initiated by the loss of a methyl radical (•CH₃) from the acetyl group, leading to a highly stable phenoxide radical anion. researchgate.net Analyzing these fragmentation patterns helps confirm the connectivity of the atoms within the molecule. wvu.eduresearchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic ketones like this compound possess both π electrons (in the aromatic ring and carbonyl group) and non-bonding (n) electrons on the oxygen atoms. The UV-Vis spectrum is expected to show two main absorption bands:

A weaker, longer-wavelength band corresponding to the n → π* transition of the carbonyl group.

A stronger, shorter-wavelength band (or series of bands) corresponding to π → π* transitions of the aromatic system conjugated with the carbonyl group.

For the parent compound 2-hydroxyacetophenone (B1195853), absorption maxima are observed around 250 nm and 325 nm. nist.gov For this compound, the addition of electron-withdrawing fluorine atoms and the change in substitution pattern are expected to cause shifts in these absorption maxima (a hypsochromic or "blue" shift is likely for the π → π* transition).

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many aromatic compounds are fluorescent. The presence of the carbonyl group can sometimes quench fluorescence, but intramolecular hydrogen bonding in ortho-hydroxyacetophenones can lead to excited-state intramolecular proton transfer (ESIPT), which often results in a large Stokes shift and distinct fluorescence emission. Studying the fluorescence properties can provide insights into the excited-state dynamics of the molecule.

Other Spectroscopic Methods (e.g., Electron Spin Resonance (ESR) Spectroscopy)

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed to detect and study chemical species that have unpaired electrons. uni-frankfurt.de Such species are known as paramagnetic and include free radicals, radical ions, and transition metal complexes.

The ground state of this compound is a stable, even-electron molecule with all electrons paired. Therefore, it is diamagnetic and will not produce an ESR spectrum. However, ESR could be a valuable tool for studying this compound under conditions where paramagnetic species are generated. researchgate.net For example:

Photolysis: UV irradiation could potentially lead to bond cleavage and the formation of radical intermediates, which could be detected by ESR.

Redox Chemistry: Chemical or electrochemical oxidation or reduction could generate radical cations or radical anions of the molecule, which would be ESR-active.

Radical Scavenging Studies: If the compound were being investigated for antioxidant properties, ESR could be used to monitor the decay of a known radical species (like DPPH) upon interaction with the compound. researchgate.netnih.gov

Therefore, while not applicable to the stable ground-state molecule, ESR spectroscopy remains a relevant technique for investigating its reactivity and potential radical intermediates. uni-frankfurt.de

Table of Mentioned Compounds

Computational Chemistry and Theoretical Investigations of 1 3,5 Difluoro 2 Hydroxyphenyl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) are widely employed to investigate molecular structure, stability, and electronic properties, offering insights that complement experimental data. wseas.comresearchgate.net

Density Functional Theory (DFT) is a preferred method for determining the optimized ground state geometry of organic molecules due to its balance of accuracy and computational efficiency. For aromatic ketones like 2'-hydroxyacetophenone (B8834) derivatives, DFT calculations consistently predict a planar structure for the most stable conformer. mdpi.com This planarity is largely attributed to the formation of a strong, intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the oxygen of the acetyl group, which creates a stable six-membered ring system. mdpi.comnih.gov

In the case of 1-(3,5-difluoro-2-hydroxyphenyl)ethanone, the ground state geometry is expected to be similarly planar. The geometry optimization would be performed to find the minimum energy conformation, which involves calculating bond lengths, bond angles, and dihedral angles. Studies on similar molecules often utilize the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional, which has been shown to provide reliable geometric parameters for such systems. mdpi.comresearchgate.net The introduction of two fluorine atoms on the phenyl ring is predicted to cause minor distortions in the ring's symmetry and alter the lengths of adjacent carbon-carbon and carbon-fluorine bonds.

| Parameter | Typical Calculated Value (for related acetophenones) | Expected Influence of Difluoro Substitution |

| O-H···O Bond Length | ~1.8 - 2.0 Å | Minor change, stability remains high |

| C=O Bond Length | ~1.25 Å | Minimal change |

| C-OH Bond Length | ~1.36 Å | Minimal change |

| Phenyl Ring Dihedral Angle | Near 0° (Planar) | Expected to remain near-planar |

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which describes the atomic orbitals of the system. For molecules containing second-row elements and involving hydrogen bonding, Pople-style basis sets are commonly used.

6-31G : This is a split-valence basis set that provides a reasonable starting point for geometry optimizations.

6-311G : A triple-split valence basis set that offers higher accuracy by using more functions to describe the valence electrons.

To improve the accuracy, these basis sets are often augmented with polarization functions (e.g., d,p) and diffuse functions (+). wseas.com

Polarization functions (e.g., 6-311G(d,p)) : These allow for non-spherical distortion of the orbitals, which is crucial for accurately describing bonding in molecules with complex electronic environments, such as the π-system of the phenyl ring and the polar C=O and O-H bonds. researchgate.net

Diffuse functions (e.g., 6-311++G(d,p)) : These are important for describing systems with delocalized electrons or significant non-covalent interactions, such as the intramolecular hydrogen bond in this compound. wseas.com

Validation of the chosen basis set is typically achieved by comparing calculated parameters (such as vibrational frequencies or geometric parameters) with available experimental data for related compounds. For many acetophenone (B1666503) derivatives, the B3LYP functional combined with the 6-311++G(d,p) basis set has shown excellent agreement with experimental findings. wseas.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the molecule's electron density surface, with different colors representing varying potential values.

For this compound, the MEP surface is expected to show:

Negative Regions (Red/Yellow) : These correspond to areas of high electron density and are susceptible to electrophilic attack. The most intense negative potential would be localized on the oxygen atom of the carbonyl group, with significant negative potential also on the hydroxyl oxygen and the two highly electronegative fluorine atoms.

Positive Regions (Blue) : These represent electron-deficient areas, indicating sites for nucleophilic attack. The most positive potential is expected around the hydroxyl hydrogen atom due to its involvement in the polar O-H bond and the intramolecular hydrogen bond.

Neutral Regions (Green) : The carbon atoms of the phenyl ring and the methyl group hydrogens would exhibit intermediate potential.

The MEP analysis helps in understanding the intermolecular interactions the molecule can engage in and provides a qualitative prediction of its chemical reactivity. wseas.com

| Molecular Region | Expected Electrostatic Potential | Role in Reactivity |

| Carbonyl Oxygen (C=O) | Highly Negative | Nucleophilic site, H-bond acceptor |

| Hydroxyl Oxygen (-OH) | Negative | Nucleophilic site, H-bond acceptor |

| Fluorine Atoms (-F) | Negative | Influence ring electronics |

| Hydroxyl Hydrogen (-OH) | Highly Positive | Electrophilic site, H-bond donor |

| Aromatic Hydrogens | Slightly Positive | Weakly electrophilic sites |

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity and electronic properties. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org

HOMO : Represents the ability of a molecule to donate an electron. For phenolic compounds, the HOMO is typically a π-orbital distributed over the phenyl ring and the oxygen atoms. nih.gov

LUMO : Represents the ability of a molecule to accept an electron. The LUMO is usually a π*-orbital, with significant contributions from the carbonyl group and the aromatic ring. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE) , is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net A small gap suggests the molecule is more polarizable and more reactive. acs.org For this compound, the electron-withdrawing fluorine atoms are expected to lower the energies of both the HOMO and LUMO orbitals compared to the non-fluorinated parent compound. The HOMO-LUMO gap can be used to calculate other quantum chemical parameters that describe molecular reactivity. wseas.comacs.org

| Parameter | Definition | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |

| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | Chemical reactivity and kinetic stability researchgate.net |

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge delocalization, hyperconjugative interactions, and intramolecular bonding. researchgate.net It transforms the calculated wavefunctions into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding/antibonding orbitals.

For this compound, NBO analysis is particularly useful for quantifying the stability derived from two key interactions:

Intramolecular Hydrogen Bond : The analysis can calculate the stabilization energy (E(2)) arising from the delocalization of electron density from the lone pair of the carbonyl oxygen (nO) to the antibonding orbital of the hydroxyl O-H bond (σ*O-H). A high E(2) value for this interaction confirms a strong hydrogen bond. nih.gov

Molecular Dynamics Simulations and Conformational Landscapes

While quantum chemical calculations provide insights into static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior and conformational flexibility of molecules. arxiv.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and flexes over time at a given temperature.

For this compound, MD simulations could be used to explore its conformational landscape. Key areas of investigation would include:

Rotation around the Caryl-Cacetyl bond : Although the intramolecular hydrogen bond strongly favors a planar conformation, MD simulations can quantify the energy barrier for rotation around this bond and the probability of accessing non-planar states. researchgate.net

Methyl Group Rotation : The simulation can model the rotation of the acetyl methyl group.

Solvent Effects : By performing simulations in an explicit solvent (like water or ethanol), one can study how intermolecular interactions with solvent molecules affect the conformational preferences and the strength of the internal hydrogen bond.

MD simulations provide a dynamic picture of the molecule, highlighting the most populated conformational states and the transitions between them, which is crucial for understanding its behavior in a realistic chemical environment. nih.gov

Reactivity and Derivatization Strategies of 1 3,5 Difluoro 2 Hydroxyphenyl Ethanone

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 1-(3,5-difluoro-2-hydroxyphenyl)ethanone is a versatile functional group that can participate in a variety of chemical transformations. Its reactivity is modulated by the electron-withdrawing fluorine atoms, which increase its acidity compared to unsubstituted phenols.

The Williamson ether synthesis is a widely employed method for the formation of ethers from an alkoxide and an alkyl halide. gordon.edufrancis-press.comorganic-synthesis.commasterorganicchemistry.com In the case of this compound, the phenolic proton can be abstracted by a suitable base to form a phenoxide ion. This nucleophilic phenoxide can then react with an alkyl halide in an SN2 reaction to yield the corresponding ether. masterorganicchemistry.com

The increased acidity of the phenolic hydroxyl group, due to the fluorine substituents, facilitates the deprotonation step, often allowing for the use of milder bases compared to those required for less acidic phenols. youtube.com Common bases used for this transformation include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. masterorganicchemistry.com

An illustrative reaction is shown below:

This compound + R-X (in the presence of a base) → 1-(3,5-Difluoro-2-(alkoxy)phenyl)ethanone + Base-H⁺ + X⁻

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| This compound | Alkyl halide (R-X) | K₂CO₃ or NaH | DMF or Acetonitrile | 1-(3,5-Difluoro-2-(alkoxy)phenyl)ethanone |

The phenolic hydroxyl group can be readily converted into an ester through reaction with acylating agents such as acyl chlorides or acid anhydrides. This reaction is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride or carboxylic acid byproduct. researchgate.netgoogle.comsavemyexams.com

The general scheme for the esterification is as follows:

This compound + R-COCl (in the presence of a base) → 1-(3,5-Difluoro-2-(acyloxy)phenyl)ethanone + Base-H⁺ + Cl⁻

The resulting esters are often valuable intermediates in organic synthesis. The reaction conditions can be tailored to favor either O-acylation (at the hydroxyl group) or C-acylation (at the aromatic ring), although O-acylation is generally favored under standard conditions for phenols. researchgate.net

| Reactant 1 | Acylating Agent | Base | Product |

| This compound | Acyl chloride (R-COCl) | Pyridine or Triethylamine | 1-(3,5-Difluoro-2-(acyloxy)phenyl)ethanone |

| This compound | Acid anhydride (B1165640) ((RCO)₂O) | Pyridine or Triethylamine | 1-(3,5-Difluoro-2-(acyloxy)phenyl)ethanone |

The ortho-hydroxyacetophenone moiety in this compound is an excellent bidentate ligand for a wide range of metal ions. orientjchem.orgresearchgate.net The phenolic oxygen and the carbonyl oxygen can coordinate to a metal center, forming a stable six-membered chelate ring.

Furthermore, the carbonyl group can first undergo condensation with a primary amine to form a Schiff base. ekb.egarpgweb.comasianpubs.org These Schiff base ligands, which contain an imine (-C=N-) group, are also powerful chelating agents. ekb.egeurekaselect.com The resulting Schiff base derived from this compound can coordinate to metal ions through the phenolic oxygen and the imine nitrogen, forming stable metal complexes. orientjchem.orgekb.egresearchgate.net Such complexes have applications in various fields, including catalysis and materials science. researchgate.netekb.eg

| Ligand Precursor | Amine | Resulting Ligand | Metal Ion (Mⁿ⁺) | Complex Type |

| This compound | Primary Amine (R-NH₂) | Schiff Base | Cu²⁺, Ni²⁺, Co²⁺, etc. | Schiff Base Metal Complex |

Reactions at the Carbonyl Group

The carbonyl group of the ethanone (B97240) moiety is electrophilic and thus susceptible to attack by nucleophiles. This reactivity allows for a range of transformations, including reduction and condensation reactions.

The carbonyl group of this compound can be reduced to a secondary alcohol, yielding 1-(3,5-difluoro-2-hydroxyphenyl)ethanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comblogspot.comumn.eduscribd.com Sodium borohydride is a milder reagent and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters or carboxylic acids that might be present in more complex derivatives. masterorganicchemistry.comumn.edu

The reaction is generally carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at or below room temperature. blogspot.comscribd.com

The reduction reaction can be summarized as:

This compound + NaBH₄ → 1-(3,5-Difluoro-2-hydroxyphenyl)ethanol

| Starting Material | Reducing Agent | Solvent | Product |

| This compound | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 1-(3,5-Difluoro-2-hydroxyphenyl)ethanol |

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and a carbonyl compound lacking an α-hydrogen. researchgate.netresearchgate.netyoutube.com In the context of this compound, this compound can react with an aromatic aldehyde in the presence of a base (like sodium hydroxide (B78521) or potassium hydroxide) to form a chalcone (B49325), which is an α,β-unsaturated ketone. rasayanjournal.co.innih.govresearchgate.netinnovareacademics.inaip.org

These 2'-hydroxychalcones are valuable intermediates in the synthesis of flavonoids, such as flavanones and flavones. nepjol.inforsc.orgrsc.orgmdpi.comnih.gov The general reaction is as follows:

This compound + Ar-CHO (in the presence of a base) → (E)-1-(3,5-Difluoro-2-hydroxyphenyl)-3-(aryl)prop-2-en-1-one

The resulting chalcones can also act as chelating agents for metal ions. alliedacademies.orgresearchgate.netmdpi.com

| Ketone | Aldehyde | Base | Product |

| This compound | Aromatic Aldehyde (Ar-CHO) | NaOH or KOH | 2'-Hydroxychalcone derivative |

Electrophilic Aromatic Substitution on the Difluorophenyl Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is governed by the directing effects of the substituents already present. In the case of this compound, the hydroxyl (-OH), acetyl (-COCH₃), and fluorine (-F) groups exert competing influences.

The directing effects of the substituents are as follows:

Hydroxyl (-OH) group: As a powerful activating group, the hydroxyl group donates electron density to the ring through resonance. It is a strong ortho, para-director. pressbooks.publibretexts.org

Acetyl (-COCH₃) group: This is an electron-withdrawing group due to both induction and resonance, making it a deactivating group. It directs incoming electrophiles to the meta-position. pressbooks.publibretexts.org

Fluorine (-F) atoms: Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. libretexts.orgchemistrytalk.orglibretexts.org

Considering these combined effects, the most probable position for electrophilic attack is the C4 position. This position is:

Para to the strongly activating hydroxyl group.

Meta to the deactivating acetyl group.

Ortho to the fluorine atom at C5.

Substitution at the C6 position is also electronically favored (ortho to the hydroxyl group) but may be subject to greater steric hindrance from the adjacent acetyl group. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to yield the 4-substituted derivative as the major product.

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|---|

| -OH | C2 | Electron Donating (Resonance) | Activating | Ortho, Para (to C4, C6) |

| -COCH₃ | C1 | Electron Withdrawing | Deactivating | Meta (to C4, C6) |

| -F | C3 | Electron Withdrawing (Inductive) | Deactivating | Ortho, Para (to C2, C4) |

| -F | C5 | Electron Withdrawing (Inductive) | Deactivating | Ortho, Para (to C2, C4, C6) |

Nucleophilic Substitution Reactions Modulated by Fluorine Atoms

While the electron-rich nature of many benzene derivatives makes them unreactive towards nucleophiles, the presence of strong electron-withdrawing groups can render the aromatic ring susceptible to Nucleophilic Aromatic Substitution (SNAr). masterorganicchemistry.com The difluorophenyl ring of this compound is activated towards such reactions by the cumulative electron-withdrawing effects of the acetyl group and the two electronegative fluorine atoms. core.ac.uknih.gov

In SNAr reactions, fluorine is an excellent leaving group. This is because the rate-determining step is the initial attack by the nucleophile to form a stabilized carbanionic intermediate (a Meisenheimer complex). The high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, facilitating this attack. masterorganicchemistry.comyoutube.com

The reactivity of the two fluorine atoms in this compound is not identical. The position of the electron-withdrawing acetyl group is crucial for activating the leaving groups. SNAr reactions are most efficient when the withdrawing group is positioned ortho or para to the leaving group, as this allows for effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate. masterorganicchemistry.comyoutube.com

Fluorine at C5: This fluorine is para to the strongly electron-withdrawing acetyl group. A nucleophilic attack at this position would generate a Meisenheimer complex where the negative charge can be delocalized onto the oxygen atom of the carbonyl group, providing significant stabilization. This makes the C5 fluorine highly susceptible to substitution.

Fluorine at C3: This fluorine is meta to the acetyl group. The negative charge of the intermediate formed upon nucleophilic attack at C3 cannot be delocalized by the acetyl group through resonance. Consequently, this position is significantly less activated towards nucleophilic substitution.

Therefore, reactions with various nucleophiles, such as alkoxides, amines, or thiolates, are expected to proceed with high regioselectivity, leading to the displacement of the fluorine atom at the C5 position.

| Potential Nucleophile | Reagent Example | Expected Product (Substitution at C5) |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 1-(3-Fluoro-2-hydroxy-5-methoxyphenyl)ethanone |

| Amine | Ammonia (NH₃) or Pyrrolidine | 1-(5-Amino-3-fluoro-2-hydroxyphenyl)ethanone |

| Thiolate | Sodium thiophenoxide (NaSPh) | 1-(3-Fluoro-2-hydroxy-5-(phenylthio)phenyl)ethanone |

Synthesis of Heterocyclic Derivatives with Pharmacological Relevance

The combination of a ketone and a hydroxyl group in an ortho relationship makes this compound a valuable precursor for the synthesis of various oxygen- and nitrogen-containing heterocyclic compounds. Many of these heterocyclic scaffolds, such as chromones, flavones, and pyrazoles, are known as "privileged structures" in medicinal chemistry due to their frequent occurrence in biologically active compounds. nih.govacs.orgnih.gov

Synthesis of Chromones and Flavones: 2'-Hydroxyacetophenones are classical starting materials for building the chromone (B188151) and flavone (B191248) cores. researchgate.net Flavones (2-aryl-4H-chromen-4-ones) can be synthesized from this compound through methods like the Baker-Venkataraman rearrangement. This process typically involves the O-acylation of the phenolic hydroxyl group with an aromatic acyl chloride, followed by a base-catalyzed rearrangement to form a 1,3-diketone intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the flavone. biomedres.us

Alternatively, a Claisen-Schmidt condensation between the acetophenone (B1666503) and an aromatic aldehyde can produce a chalcone intermediate. wikipedia.org Subsequent oxidative cyclization of this chalcone yields the corresponding flavone. semanticscholar.org These reactions would lead to the formation of novel 5,7-difluoroflavones, a class of compounds with potential applications in drug discovery. google.com

Synthesis of Pyrazoles: The reaction of 1,3-dicarbonyl compounds or their precursors with hydrazine (B178648) derivatives is a standard method for constructing pyrazole (B372694) rings. youtube.com this compound can react with hydrazine (N₂H₄) or substituted hydrazines. The reaction proceeds via condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration, ultimately yielding a 3-(3,5-difluoro-2-hydroxyphenyl)-substituted pyrazole. nih.govresearchgate.net The resulting difluoro-hydroxyphenyl pyrazoles represent a class of compounds with significant potential for exhibiting a range of pharmacological activities. nih.gov

| Target Heterocycle | Key Synthetic Strategy | Core Reagents | Pharmacological Relevance |

|---|---|---|---|

| Flavone | Baker-Venkataraman Rearrangement | Aromatic acyl chloride, Base, Acid | Anticancer, Anti-inflammatory, Antioxidant google.commdpi.com |

| Chromone | Condensation/Cyclization | Formylating agents (e.g., DMF-DMA) | Antimicrobial, Antiviral, Enzyme inhibition nih.govacs.org |

| Pyrazole | Condensation/Cyclization | Hydrazine or substituted hydrazines | Analgesic, Anti-inflammatory, Antimicrobial nih.gov |

Biological Activities and Pharmacological Potential of 1 3,5 Difluoro 2 Hydroxyphenyl Ethanone Derivatives

Antiproliferative and Anticancer Activities of Synthesized Derivatives

The core of the therapeutic potential of these derivatives lies in their ability to inhibit the proliferation of cancer cells. A notable example is the chalcone (B49325) derivative 3-(3,5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one, which has been a subject of detailed investigation. nih.gov

The antiproliferative efficacy of synthesized derivatives has been systematically evaluated against a panel of human cancer cell lines. The chalcone derivative, referred to as compound d1, demonstrated significant cytotoxic effects across various cancer types. nih.gov The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined to be in the range of 5.58 to 11.13 μM. nih.gov

This compound exhibited particularly remarkable anticancer activity against HeLa cervical cancer cells. nih.gov The broad-spectrum activity against cell lines from breast cancer (MDA-MB-231, MCF-7, Skbr3) and colorectal adenocarcinoma (HT-29, HCT 116) underscores the potential of this chemical scaffold in cancer therapy. nih.gov

Table 1: In Vitro Cytotoxicity (IC50) of a 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone Derivative

| Cell Line | Cancer Type | IC50 (μM) |

|---|---|---|

| HeLa | Cervical Cancer | 5.58 - 11.13 (most active) |

| HCT116 | Colorectal Adenocarcinoma | 5.58 - 11.13 |

| HT29 | Colorectal Adenocarcinoma | 5.58 - 11.13 |

| MDA-MB-231 | Breast Cancer | 5.58 - 11.13 |

| MCF-7 | Breast Cancer | 5.58 - 11.13 |

| SKBR3 | Breast Cancer | 5.58 - 11.13 |

Data derived from studies on the chalcone derivative 3-(3,5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one. nih.gov

Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. Derivatives of this compound have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. nih.gov This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. nih.govresearchgate.net

Studies on the chalcone derivative d1 revealed that it triggers the mitochondrial apoptotic pathway by modulating the expression of Bax and Bcl-2. nih.gov An increase in the Bax/Bcl-2 ratio is a key indicator of apoptosis induction, as it leads to the permeabilization of the mitochondrial membrane. nih.govresearchgate.net This derivative was found to upregulate the pro-apoptotic Bax protein while downregulating the anti-apoptotic Bcl-2 protein. nih.govnih.gov

The cascade of events initiated by the altered Bax/Bcl-2 ratio culminates in the activation of executioner caspases, such as Caspase-3. mdpi.com Research confirmed that treatment with the derivative led to an expansion in Caspase-3 activation, a crucial step in the execution phase of apoptosis. nih.gov Morphological assessment of treated HeLa cells further supported these findings, revealing classic hallmarks of apoptosis such as cell shrinkage, the formation of small blebs, and the appearance of apoptotic bodies. nih.gov

While apoptosis induction is a primary mechanism, the effect of these specific difluoro-hydroxyphenyl derivatives on cell cycle progression has not been as extensively detailed in the available scientific literature. Other related hydroxyphenyl ethanone (B97240) compounds have been shown to induce cell cycle arrest, for instance at the G0/G1 phase, by modulating proteins like CyclinD1 and CDK4. nih.govresearchgate.netnih.gov However, specific data linking this compound derivatives to cell cycle arrest pathways requires further investigation.

The mitogen-activated protein kinase (MAPK) signaling pathway is crucial for cell proliferation and survival, and its deregulation is a common feature in many cancers. nih.gov This pathway includes key proteins such as ERK1/2, p38, and JNK. nih.gov

Anti-angiogenic Properties of Derivatives

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. nih.gov Therefore, inhibiting angiogenesis is a key strategy in cancer therapy.

The anti-angiogenic potential of this compound derivatives has been demonstrated in preclinical in vivo models. The Ehrlich Ascites Carcinoma (EAC) animal model was used to evaluate the effects of the chalcone derivative d1 on tumor progression and angiogenesis. nih.gov

In this model, treatment with the derivative led to a significant inhibition of tumor growth. nih.gov It also expanded the longevity of the EAC-hosting mice and caused a decrease in ascites volume, which is the accumulation of fluid containing cancer cells. nih.gov The mechanism underlying this anti-angiogenic activity was linked to the inhibition of the nuclear transcription factor HIF-1α (hypoxia-inducible factor 1-alpha) in EAC cells. nih.gov HIF-1α is a master regulator of the cellular response to hypoxia and a key promoter of angiogenesis, often by controlling the expression of vascular endothelial growth factor (VEGF). nih.gov

Another widely used and effective in vivo model for studying angiogenesis is the Chick Chorioallantoic Membrane (CAM) assay. actavet.orgresearchgate.net This model utilizes the highly vascularized membrane of a chicken embryo to observe the formation of new blood vessels and assess the pro- or anti-angiogenic effects of various compounds in a living system. actavet.orgmdpi.com While the EAC model provided direct evidence for the anti-angiogenic properties of the specific chalcone derivative, the CAM assay represents a valuable and common alternative for screening and confirming the anti-angiogenic potential of novel therapeutic agents. actavet.org

Role of Hypoxia-Inducible Factor 1-alpha (HIF-1α) Modulation

Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a critical transcription factor that plays a central role in the cellular response to low oxygen levels, or hypoxia. nih.gov Under hypoxic conditions, often found in the microenvironment of solid tumors, HIF-1α becomes stabilized and promotes the transcription of genes involved in key processes such as angiogenesis (the formation of new blood vessels), metabolic adaptation, and cell survival. nih.govresearchgate.net This allows cancer cells to thrive and proliferate even in nutrient-poor and low-oxygen environments. researchgate.net Consequently, the HIF-1α signaling pathway is a significant target in the development of novel anticancer therapeutics. nih.gov

A variety of natural and synthetic compounds have been investigated for their ability to inhibit HIF-1α. nih.gov These inhibitors can act through several mechanisms, including blocking the synthesis of HIF-1α protein, preventing its stabilization, or inhibiting its transcriptional activity. scbt.com For instance, compounds like YC-1 have been shown to exert anticancer effects by targeting HIF-1α expression and activity. nih.gov While the therapeutic potential of HIF-1α modulation is an active area of research, specific studies detailing the role of this compound or its derivatives in the modulation of HIF-1α have not been documented in the scientific literature.

Precursor Development for Novel Therapeutic Agents

In medicinal chemistry, a precursor is a compound that is a starting material for the synthesis of another compound, often a more complex molecule with therapeutic properties. The molecular structure of this compound, featuring a difluorinated phenolic ring and a ketone group, presents a versatile scaffold for the development of new chemical entities. The Williamson ether synthesis, a fundamental reaction in organic chemistry, can be used to modify such structures. For example, the related compound 2,4-dihydroxyacetophenone can react with 3,5-difluorobenzyl bromide to form new derivatives, demonstrating a pathway for creating more complex molecules from simpler phenolic precursors. nih.gov Although this highlights the potential of hydroxyphenyl ethanone structures as building blocks in organic synthesis, specific therapeutic agents that have been developed directly from the this compound precursor are not extensively detailed in current research.

Other Investigated Biological Activities (e.g., antimicrobial)

Beyond its potential as a synthetic precursor, derivatives of the core structure of this compound have been explored for various biological activities, notably as antimicrobial agents. The increasing threat of antimicrobial resistance has spurred the search for novel chemical scaffolds to combat drug-resistant pathogens. nih.gov

Research into compounds structurally analogous to this compound has shown promise. Specifically, derivatives of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their in vitro activity against a panel of multidrug-resistant bacteria and fungi. nih.gov These studies revealed that the antimicrobial activity was dependent on the specific chemical modifications made to the core structure. nih.gov Certain derivatives demonstrated notable activity against Gram-positive pathogens such as Staphylococcus aureus (S. aureus), Enterococcus faecalis (E. faecalis), and Clostridioides difficile (C. difficile). nih.gov For example, a 5-fluorobenzimidazole derivative incorporating the 3,5-dichloro-2-hydroxyphenyl moiety showed significant anticancer activity in a human lung cancer cell line and promising antimicrobial results. nih.gov

The inclusion of fluorine atoms in pharmacologically active molecules is a common strategy in drug design to enhance properties like metabolic stability and binding affinity. The antimicrobial potential of various fluorine-containing compounds, such as chalcone and indanone derivatives, has been a subject of investigation. mdpi.comrjptonline.org Studies on trifluoromethyl and trifluoromethoxy substituted chalcones, for instance, have identified compounds with significant antibacterial and antifungal activities. mdpi.com This broader context suggests that the difluorinated phenyl ethanone structure is a relevant scaffold for the development of new antimicrobial candidates.

The table below summarizes the antimicrobial activity profile for derivatives of the structurally similar 1-(3,5-dichloro-2-hydroxyphenyl) moiety.

| Derivative Class | Target Pathogen(s) | Observed Activity |

| 5-oxopyrrolidine-3-carboxylic acid derivatives | Gram-positive bacteria (S. aureus, E. faecalis, C. difficile) | Structure-dependent antimicrobial activity nih.gov |

| 5-fluorobenzimidazole derivative | Candida auris, azole-resistant Aspergillus fumigatus | Promising antifungal and anticancer activity nih.gov |

Future Directions and Emerging Research Avenues

Rational Design and Synthesis of Novel Bioactive Derivatives with Enhanced Potency and Selectivity

The rational design of novel derivatives of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone is a promising area for the discovery of new therapeutic agents. By modifying the core structure, researchers can aim to enhance biological activity, improve selectivity for specific targets, and optimize pharmacokinetic properties. Key strategies in this endeavor include:

Modification of the Phenyl Ring: Introduction of additional substituents on the phenyl ring could modulate the electronic and steric properties of the molecule, potentially leading to improved interactions with biological targets.

Derivatization of the Hydroxyl Group: The phenolic hydroxyl group is a key site for modification. Etherification or esterification of this group can alter the compound's solubility, bioavailability, and metabolic stability.

Alteration of the Ethanone (B97240) Side Chain: Modifications to the ethanone moiety, such as the introduction of different alkyl or aryl groups, could influence the compound's binding affinity and selectivity.

Computational modeling and quantitative structure-activity relationship (QSAR) studies will be instrumental in guiding the rational design of these new derivatives, allowing for the prediction of their biological activities before synthesis.

Integration of this compound Derivatives into Advanced Drug Delivery Systems

To maximize the therapeutic potential of this compound and its derivatives, the development of advanced drug delivery systems is crucial. These systems can improve the solubility, stability, and bioavailability of the compounds, as well as enable targeted delivery to specific tissues or cells. Potential drug delivery strategies include:

Nanoparticle Encapsulation: Encapsulating the compounds within nanoparticles, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, can protect them from degradation, control their release, and enhance their accumulation at the target site.

Prodrug Approaches: Conversion of the parent compound into a prodrug can improve its pharmacokinetic profile. The prodrug would be inactive until it reaches the target site, where it would be converted to the active form.

Targeted Delivery Systems: Conjugating the compounds to targeting ligands, such as antibodies or peptides, can facilitate their specific delivery to cancer cells or other diseased tissues, thereby increasing efficacy and reducing off-target effects.

| Drug Delivery System | Potential Advantages |

| Nanoparticle Encapsulation | Improved stability, controlled release, enhanced bioavailability |

| Prodrug Approaches | Improved pharmacokinetics, targeted activation |

| Targeted Delivery Systems | Increased efficacy, reduced off-target effects |

Exploration of Non-Medicinal Applications (e.g., Materials Science, Chemo-sensors)

Beyond its potential in medicine, this compound may possess properties that are valuable in other scientific and industrial fields. The presence of fluorine atoms and a phenolic hydroxyl group suggests potential applications in:

Materials Science: The compound could serve as a monomer or a building block for the synthesis of novel polymers with unique thermal, optical, or electronic properties. The fluorine content could impart desirable characteristics such as increased thermal stability and chemical resistance.

Chemosensors: The phenolic hydroxyl group can act as a recognition site for specific ions or molecules. Derivatives of this compound could be designed to exhibit changes in their fluorescence or color upon binding to a target analyte, making them useful as chemosensors. For instance, a new fluorescent chemosensor based on a 2-hydroxynaphthaldehyde skeleton was successfully synthesized and showed high selectivity for Al3+ ions. rsc.org

Process Optimization for Large-Scale, Sustainable Synthesis

For any practical application of this compound, the development of an efficient, cost-effective, and environmentally friendly synthesis process is essential. Future research in this area will likely focus on:

Development of Novel Catalytic Methods: The use of novel catalysts could improve the yield and selectivity of the synthesis, while also reducing the need for harsh reaction conditions.

Flow Chemistry: The implementation of continuous flow chemistry could offer several advantages over traditional batch processes, including improved safety, better process control, and easier scalability.

Green Chemistry Principles: The application of green chemistry principles, such as the use of renewable starting materials and the minimization of waste, will be crucial for the development of a sustainable synthesis process.

Comprehensive In Vivo Efficacy and Toxicology Studies of Promising Lead Compounds

While in vitro studies can provide valuable initial data, comprehensive in vivo studies are necessary to fully evaluate the therapeutic potential and safety of any new drug candidate. For promising derivatives of this compound, future research will need to include:

Animal Models of Disease: Efficacy studies in relevant animal models will be essential to demonstrate the therapeutic potential of the compounds.

Pharmacokinetic and Pharmacodynamic Studies: These studies will provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of the compounds, as well as their mechanism of action in a living organism.

Toxicology Studies: A thorough evaluation of the potential toxicity of the compounds is required to ensure their safety for human use. This will involve both acute and chronic toxicity studies in animal models. Preliminary in vitro hepatocytotoxicity and neurocytotoxicity studies can be performed on cell lines such as HepG2 and SH-SY5Y. mdpi.com